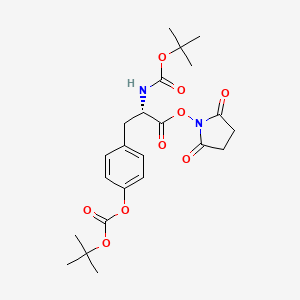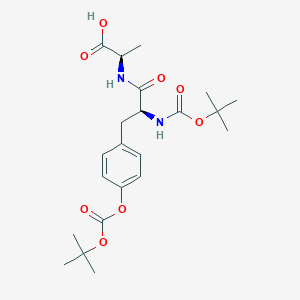
Boc-Tyr(Boc)-OSu
概要
説明
Boc-Tyr(Boc)-OSu, also known as N-tert-butoxycarbonyl-O-tert-butoxycarbonyl-L-tyrosine N-hydroxysuccinimide ester, is a compound commonly used in peptide synthesis. It serves as a protecting group for the amino acid tyrosine, preventing unwanted side reactions during the synthesis process. This compound is particularly useful in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Tyr(Boc)-OSu typically involves the protection of the amino and hydroxyl groups of tyrosine with tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of L-tyrosine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate to form Boc-Tyr(Boc)-OH. This intermediate is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures. The use of environmentally friendly solvents and conditions is also emphasized to minimize the environmental impact .
化学反応の分析
Types of Reactions: Boc-Tyr(Boc)-OSu primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by nucleophiles such as amines. This reaction is crucial in peptide synthesis, where this compound reacts with the amino group of another amino acid or peptide to form a peptide bond .
Common Reagents and Conditions: The common reagents used in reactions involving this compound include bases like sodium bicarbonate and coupling reagents such as DCC or N,N’-diisopropylcarbodiimide (DIC). The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide (DMF) under mild conditions to prevent the decomposition of the Boc protecting groups .
Major Products: The major products formed from reactions involving this compound are peptides with protected tyrosine residues. These intermediates can be further deprotected to yield the final peptide products .
科学的研究の応用
Boc-Tyr(Boc)-OSu has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used in the synthesis of complex peptides and proteins. In biology, it aids in the study of protein-protein interactions and enzyme mechanisms. In medicine, this compound is used in the development of peptide-based drugs and therapeutic agents .
作用機序
The mechanism of action of Boc-Tyr(Boc)-OSu involves the formation of a stable ester linkage with the amino group of another amino acid or peptide. This reaction is facilitated by the presence of the Boc protecting groups, which prevent unwanted side reactions. The resulting peptide bond is stable and can be further manipulated to yield the desired peptide or protein product .
類似化合物との比較
Similar Compounds: Similar compounds to Boc-Tyr(Boc)-OSu include other Boc-protected amino acid esters such as Boc-Ala-OSu and Boc-Gly-OSu. These compounds also serve as protecting groups in peptide synthesis and undergo similar substitution reactions .
Uniqueness: What sets this compound apart from other similar compounds is its dual protection of both the amino and hydroxyl groups of tyrosine. This dual protection is particularly useful in the synthesis of peptides containing tyrosine, as it prevents side reactions involving the hydroxyl group .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O9/c1-22(2,3)32-20(29)24-16(19(28)34-25-17(26)11-12-18(25)27)13-14-7-9-15(10-8-14)31-21(30)33-23(4,5)6/h7-10,16H,11-13H2,1-6H3,(H,24,29)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDYRAOPWWJERD-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[(Hydroxyhydrazinylidene)methyl]benzoic acid](/img/structure/B8057860.png)
![1-({(4r,7s,13s,16r)-7-(2-Amino-2-oxoethyl)-13-[(2s)-butan-2-yl]-16-(4-ethoxybenzyl)-10-[(1r)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl}carbonyl)-l-prolyl-l-ornithylglycinamide](/img/structure/B8057868.png)


![tert-butyl (2R)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate](/img/structure/B8057898.png)
![2-(14-Oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-3-yl)acetic acid](/img/structure/B8057902.png)
